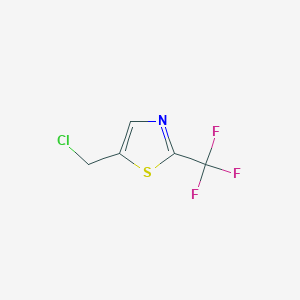

5-(Chloromethyl)-2-(trifluoromethyl)thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 5-(Chloromethyl)-2-(trifluoromethyl)thiazole often involves multi-step chemical reactions, leveraging the reactivity of the thiazole ring. For example, Bao et al. (2016) described a low-cost, one-pot multicomponent domino synthetic route for the synthesis of 5-(trifluoromethyl)-2-thiazolamine, a related compound, showcasing the complexity and creativity required in synthesizing such molecules (Bao et al., 2016).

Molecular Structure Analysis

Thiazole derivatives exhibit interesting structural features due to the presence of electron-withdrawing groups, which can affect their molecular geometry and electronic properties. For instance, the structural analysis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole by Boechat et al. (2006) through X-ray diffraction techniques highlighted the influence of substituents on the thiazole ring's geometry, demonstrating the critical nature of structural analysis in understanding these compounds' behavior (Boechat et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of 5-(Chloromethyl)-2-(trifluoromethyl)thiazole and its derivatives is a focal point of research due to their potential applications. For example, South and Van Sant (1991) explored the reactions of a 4‐(trifluoromethyl)thiazole dianion with various electrophiles, revealing the compound's versatility in chemical synthesis (South & Van Sant, 1991).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as melting point, solubility, and crystalline structure, are crucial for their practical applications. The study by Coyanis et al. (2002) on the preparation and characterization of a trifluoromethyl thiazole derivative provided valuable insights into the physical properties and the influence of structural modifications (Coyanis et al., 2002).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and tautomerism, is vital for harnessing these compounds' full potential. The work by Pasinszki et al. (2019) on the structure and decomposition of 5-chloro-3-trifluoromethyl-1,2,4-thiadiazole shed light on the compound's stability and reactivity under different conditions, illustrating the depth of chemical property analysis required for these molecules (Pasinszki et al., 2019).

Applications De Recherche Scientifique

Reactions and Electrophilic Properties

- Reactions with Various Electrophiles: 5-(Chloromethyl)-2-(trifluoromethyl)thiazole has been studied for its reactions with a range of electrophiles. It has shown preferential reactions at the 5-position with aldehydes, ketones, chloroformates, acid chlorides, phosphorus oxychloride, silicon chloride, and disulfides (South & Van Sant, 1991).

Labilization and Substitution Reactions

- Facile Labilization Under Mild Conditions: This compound undergoes easy labilization of the trifluoromethyl group, facilitated by nitrogen substitution at the 4-position of the thiazole ring. Such reactions can replace the trifluoromethyl group with methyl ester or trimethylorthothio ester at room temperature (SouthMichael, 1991).

Synthesis of Novel Compounds

- Formation of Ether-Structured Thiazoles: Ethyl-2-(4'-hydroxyphenyl)-4-(trifluoromethyl) thiazole-5-carboxylate and its derivatives have been synthesized, demonstrating potential fungicidal activities (Qiu Li-ga, 2015).

- Inhibition of Photosynthetic Activity: Some derivatives of this compound, specifically 5-(bis-trifluoromethyl)methyl)-2-aminothiazoles, have shown inhibitory effects on photosystem II activity, comparable to certain reference compounds (Boyer et al., 2006).

Anticancer Activities

- Potential in Anticancer Therapies: Certain thiazole-5-carboxamide derivatives, which include the 5-(Chloromethyl)-2-(trifluoromethyl)thiazole structure, have shown anticancer activity against various cell lines (Cai et al., 2016).

Agricultural Applications

- Herbicidal and Fungicidal Activities: Phosphonate derivatives containing thiazole rings, synthesized using 5-(Chloromethyl)-2-(trifluoromethyl)thiazole, displayed notable herbicidal and fungicidal activities (Chen et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

5-(chloromethyl)-2-(trifluoromethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3NS/c6-1-3-2-10-4(11-3)5(7,8)9/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPIMPPWENQHIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-2-(trifluoromethyl)thiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-[1-(2-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2491168.png)

![Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491171.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2491177.png)

![2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione](/img/structure/B2491180.png)

![N-(2-methylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2491184.png)